molecular formula C18H20BrNO2 B3744054 (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate

(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate

Cat. No.: B3744054
M. Wt: 362.3 g/mol
InChI Key: UTYPTFJTLZYCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is an organic compound with a complex structure that includes a bromine atom, tert-butyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate typically involves the reaction of 2-bromo-4-tert-butyl-6-methylphenol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

Chemistry

In chemistry, (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology as a biochemical probe. Its ability to interact with specific enzymes or receptors can be exploited to study biological pathways and mechanisms.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The bromine atom and phenylcarbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-di-tert-butylphenol
  • 2,6-Di-tert-butyl-4-methylphenol
  • tert-Butyl (4-(bromomethyl)phenyl)carbamate

Uniqueness

(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-12-10-13(18(2,3)4)11-15(19)16(12)22-17(21)20-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYPTFJTLZYCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)NC2=CC=CC=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Reactant of Route 3
Reactant of Route 3
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Reactant of Route 4
Reactant of Route 4
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Reactant of Route 5
Reactant of Route 5
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Reactant of Route 6
Reactant of Route 6
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.